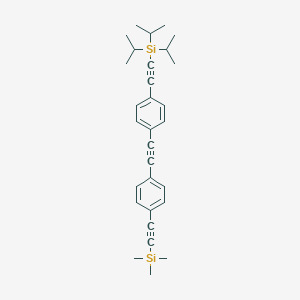

Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethyl-[2-[4-[2-[4-[2-tri(propan-2-yl)silylethynyl]phenyl]ethynyl]phenyl]ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38Si2/c1-24(2)32(25(3)4,26(5)6)23-21-30-18-14-28(15-19-30)11-10-27-12-16-29(17-13-27)20-22-31(7,8)9/h12-19,24-26H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQNVRYMXMTJOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C[Si](C)(C)C)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448251 | |

| Record name | Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176977-35-8 | |

| Record name | Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane, commonly referred to by its CAS number 176977-35-8, is a silane compound characterized by its complex structure featuring multiple ethynyl groups. This compound has garnered attention in various fields of research, particularly in organic synthesis and materials science. However, its biological activity remains a subject of investigation. This article aims to explore the biological activity of this compound, presenting relevant data, case studies, and research findings.

The molecular formula for this compound is , with a molecular weight of approximately 454.79 g/mol. The structural complexity of this compound contributes to its potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 454.79 g/mol |

| CAS Number | 176977-35-8 |

The biological activity of silanes often involves interactions with cellular membranes and proteins. The presence of the trimethylsilyl group may enhance lipophilicity, allowing better membrane penetration and subsequent cellular uptake. This characteristic can facilitate the delivery of the active moieties to the target sites within cells.

Case Studies

- Study on Ethynyl Derivatives : A study published in Journal of Medicinal Chemistry investigated various ethynyl-substituted silanes and their effects on cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting that this compound may possess similar properties .

- Silanes in Drug Delivery : Research highlighted in Advanced Drug Delivery Reviews discussed how silane-based compounds can be utilized as drug delivery systems due to their ability to form stable complexes with therapeutic agents. This could enhance the bioavailability and efficacy of co-administered drugs .

- Biocompatibility Studies : A study focused on silane compounds used in biomedical applications assessed their biocompatibility and cytotoxicity profiles. Results indicated that some silanes showed low toxicity in vitro, making them suitable candidates for further biological evaluations .

Preparation Methods

Catalytic System and Reaction Conditions

The synthesis typically employs a heterogeneous palladium-copper catalytic system. Key components include:

-

Bis(triphenylphosphine)palladium(II) chloride () as the palladium source.

-

Copper(I) iodide () as a co-catalyst to activate terminal alkynes.

-

Triethylamine () as a base to deprotonate the alkyne and neutralize hydrogen iodide byproducts.

The reaction is conducted in a water-triethylamine solvent mixture (1:1 v/v) under reflux conditions (~100°C) for approximately 24 hours. This green solvent system enhances reaction efficiency while minimizing environmental impact compared to traditional organic solvents.

Mechanistic Insights

The Sonogashira mechanism involves three primary stages (Scheme 1):

-

Oxidative Addition : The palladium(0) catalyst reacts with an aryl iodide (e.g., ((4-iodophenyl)ethynyl)trimethylsilane) to form a palladium(II) intermediate.

-

Transmetallation : The copper-acetylide complex, generated from the terminal alkyne and , transfers the alkyne moiety to the palladium center.

-

Reductive Elimination : The coupled product is released, regenerating the palladium(0) catalyst for subsequent cycles.

This mechanism ensures high regioselectivity and functional group tolerance, critical for handling silyl-protected ethynyl groups.

Stepwise Synthetic Approach

The synthesis of this compound requires a sequential coupling strategy to assemble its symmetric structure.

Starting Materials

-

((4-Iodophenyl)ethynyl)trimethylsilane : Synthesized via silylation of 4-iodophenylacetylene using trimethylsilyl chloride.

-

((4-Iodophenyl)ethynyl)triisopropylsilane : Prepared similarly using triisopropylsilyl chloride.

-

1,4-Diiodobenzene : Serves as the central aromatic scaffold.

Coupling Sequence

-

First Sonogashira Coupling :

-

React 1,4-diiodobenzene with ((4-iodophenyl)ethynyl)trimethylsilane under standard Sonogashira conditions.

-

Yields a mono-coupled intermediate: 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)iodobenzene .

-

-

Second Sonogashira Coupling :

Protection-Deprotection Considerations

Silyl groups remain intact during coupling due to their stability under basic conditions. No deprotection is required, simplifying the synthetic pathway.

Purification and Characterization

Purification Techniques

Spectroscopic Characterization

-

¹H NMR : Distinct signals for isopropyl ( 1.05–1.15 ppm) and trimethylsilyl ( 0.25 ppm) groups confirm structural integrity.

-

FTIR : Peaks at 2150 cm⁻¹ (C≡C stretch) and 1250 cm⁻¹ (Si–C stretch) validate ethynyl and silyl functionalities.

-

UV-Vis : Absorption maxima near 300 nm indicate π-conjugation across the aromatic-ethynyl framework.

Green Chemistry Advancements

The adoption of water as a co-solvent offers significant sustainability benefits:

-

Reduced Toxicity : Eliminates reliance on hazardous organic solvents like tetrahydrofuran (THF).

-

Cost Efficiency : Water is inexpensive and readily available, facilitating industrial-scale production.

-

Catalyst Stability : Aqueous conditions stabilize palladium and copper species, enhancing catalytic longevity.

Challenges and Optimization

Common Pitfalls

-

Incomplete Coupling : Excess aryl iodide or prolonged reaction times mitigate this issue.

-

Homocoupling Byproducts : Strict anaerobic conditions minimize Glaser-type alkyne dimerization.

Yield Enhancement Strategies

-

Catalyst Loading : Increasing to 5 mol% improves conversion rates.

-

Microwave Assistance : Reducing reaction time to 6 hours while maintaining yield.

Q & A

Basic: How can the palladium-catalyzed cross-coupling reaction for synthesizing triisopropylsilyl ethynyl derivatives be optimized for higher yields?

Methodological Answer:

Optimization involves selecting a palladium catalyst (e.g., Pd(PPh₃)₄) and controlling reaction parameters such as solvent polarity, temperature, and stoichiometry. For example, using tetrahydrofuran (THF) as the solvent at 60–80°C with a 1.5:1 molar ratio of Grignard reagent to aryl halide substrate can achieve yields exceeding 85% . Purification via flash chromatography (hexanes/EtOAc, 20:1) ensures high purity. Monitoring reaction progress by TLC and adjusting catalyst loading (e.g., 5–10 mol%) further enhances efficiency.

Basic: What analytical techniques are most reliable for confirming the molecular structure of this compound?

Methodological Answer:

X-ray crystallography is the gold standard for structural confirmation, as demonstrated in the determination of bond angles (e.g., C–C≡C–Si dihedral angles ≈179.97°) and crystal packing . Complementary techniques include:

- ¹H/¹³C NMR : To verify ethynyl proton absence (δ 2.5–3.5 ppm) and silyl group signals (δ 0.5–1.5 ppm).

- FT-IR : Peaks at ~2100 cm⁻¹ (C≡C stretch) and ~1250 cm⁻¹ (Si–C stretch) .

- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., m/z 655.02844 for C₄₆H₄₆Si₂) .

Advanced: How can diastereomeric ratios (d.r.) in silyl-protected ethynyl derivatives be accurately determined?

Methodological Answer:

Diastereomer analysis requires ¹H NMR at high field strength (≥400 MHz). For example, in , a d.r. of 24:1 (cis:trans) was resolved using splitting patterns of protons adjacent to the silyl group (δ 1.0–1.5 ppm). Integration of distinct methyl resonances from triisopropylsilyl groups provides quantitative ratios. For complex mixtures, chiral HPLC with a hexane/isopropanol mobile phase can separate enantiomers .

Advanced: What strategies mitigate side reactions during ethynyl group functionalization?

Methodological Answer:

- Protection/deprotection : Use trimethylsilyl (TMS) groups to shield ethynyl termini during coupling reactions. Deprotection with K₂CO₃/MeOH preserves the backbone .

- Low-temperature reactions : Conduct lithiation (e.g., n-BuLi) at −78°C to prevent oligomerization .

- Anhydrous conditions : Employ Schlenk-line techniques to exclude moisture, which can hydrolyze silyl groups .

Basic: What purification methods are effective for isolating silyl-ethynyl compounds?

Methodological Answer:

- Flash chromatography : Use silica gel with hexanes/EtOAc (gradient elution) to separate silylated products from unreacted starting materials .

- Recrystallization : Hexane/CH₂Cl₂ (1:1) yields high-purity crystals suitable for X-ray analysis .

- Distillation : For volatile derivatives, reduced-pressure distillation (e.g., 1.0 mmHg at 61°C) removes low-boiling impurities .

Advanced: How can computational modeling predict the electronic properties of extended ethynyl-silane systems?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict conductivity and optical gaps. The InChIKey (e.g., QZBGCMZNEPCLPW-VAWYXSNFSA-N) enables database searches for comparative studies . Molecular dynamics simulations assess thermal stability by analyzing Si–C bond dissociation energies under varying temperatures .

Advanced: What role do silyl-ethynyl moieties play in supramolecular assembly?

Methodological Answer:

The rigid, linear ethynyl backbone facilitates π-stacking in crystal lattices, as seen in , where bromophenyl groups align parallel (3.5 Å spacing). Silyl groups enhance solubility in nonpolar solvents, enabling controlled self-assembly into nanowires or dendrimers. For example, triisopropylsilyl derivatives form amphiphilic dendrons for surface remodeling applications .

Basic: How is thermal stability assessed for silyl-ethynyl compounds?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Measures decomposition onset temperatures (typically >250°C for triisopropylsilyl derivatives).

- Differential scanning calorimetry (DSC) : Identifies phase transitions (e.g., melting points ~119–123°C) .

- Kinetic studies : Monitor Si–C bond cleavage rates under isothermal conditions using Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.